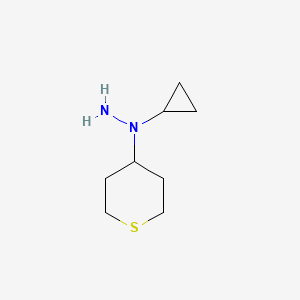
1-cyclopropyl-1-(tétrahydro-2H-thiopyran-4-yl)hydrazine
Vue d'ensemble
Description
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound that has gained significant attention from the scientific community due to its distinct properties and potential applications in various fields of research and industry. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of tetrahydro-4H-thiopyran-4-ones, a key component in the structure of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine, has been studied over the last 7 years . The methods used for the synthesis include intramolecular Dieckmann condensation and addition of hydrogen sulfide and its derivatives to divinyl ketones .Applications De Recherche Scientifique
Activité anticonvulsivante
Des composés contenant le fragment tétrahydro-2H-thiopyran ont été étudiés pour leurs propriétés anticonvulsivantes. L'incorporation de fragments cyclopropyle et tétrahydro-2H-thiopyran dans l'hydrazinylthiazole a montré une activité anticonvulsivante significative dans des modèles murins de crises .
Propriétés antimicrobiennes
Des structures similaires ont démontré une activité antimicrobienne, en particulier contre les isolats cliniques de Candida spp. Ceci suggère que « 1-cyclopropyl-1-(tétrahydro-2H-thiopyran-4-yl)hydrazine » pourrait être explorée pour son utilisation potentielle dans le traitement des infections fongiques .
Synthèse de dérivés de sulfone
Le composé apparenté, les tétrahydro-2H-thiopyranne-1,1-dioxydes, a été synthétisé par un processus d'annulation impliquant le rongalite comme synthon C-S lié. Ceci indique que notre composé d'intérêt peut être utile dans la synthèse de nouveaux dérivés de sulfone .
Études d'isomérie de valence
L'étude de l'isomérie de valence entre les 2H-pyrannes et les 1-oxatriènes implique des composés similaires à « this compound ». Les recherches dans ce domaine pourraient conduire à une meilleure compréhension des facteurs physicochimiques affectant l'isomérie .
Construction de motifs hétérocycliques
Des composés contenant des cycles imidazole et thiazole ont été synthétisés pour divers potentiels thérapeutiques. La structure de notre composé suggère qu'il pourrait être utilisé dans la construction de nouveaux motifs hétérocycliques avec des applications pharmacologiques potentielles .
Études sur le modèle de crises psychomotrices
Certains composés présentant des similitudes structurelles ont montré une protection dans le modèle de crises psychomotrices à 6 Hz, indiquant que « this compound » peut être précieux pour l'étude et le traitement des crises psychomotrices .
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include compounds with a tetrahydro-2h-thiopyran-4-yl fragment, have been studied extensively for their biological activity . These compounds have shown a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
It’s known that thiophene-based analogs can interact with their targets in a variety of ways, leading to different biological effects . For instance, some compounds have shown significant anticonvulsant activity in mouse models of seizures .
Biochemical Pathways
Thiophene-based analogs have been found to impact a variety of pathways, leading to a range of biological effects .
Result of Action
Compounds with a similar tetrahydro-2h-thiopyran-4-yl fragment have shown significant antifungal, anticonvulsant, and anti-toxoplasma gondii activities . These effects suggest that the compound could have a broad range of potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with secreted aspartic proteinase (SAP), which is a potential antifungal target . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine influences various cellular processes. It has been observed to exhibit antifungal, anticonvulsant, and anti-Toxoplasma gondii activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the growth of Candida spp. at non-cytotoxic concentrations for mouse L929 fibroblast and African green monkey kidney (VERO) cells .
Molecular Mechanism
The molecular mechanism of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit secreted aspartic proteinase (SAP), which is crucial for its antifungal activity . Additionally, it demonstrates anticonvulsant activity by modulating the activity of specific ion channels and receptors involved in neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its antifungal and anticonvulsant activities over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound has not shown significant adverse effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine vary with different dosages in animal models. At lower doses, it exhibits significant antifungal and anticonvulsant activities without causing toxicity . At higher doses, it may lead to adverse effects such as motor impairment and toxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall efficacy in exerting its biological effects.
Propriétés
IUPAC Name |
1-cyclopropyl-1-(thian-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQKKZDGOQPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


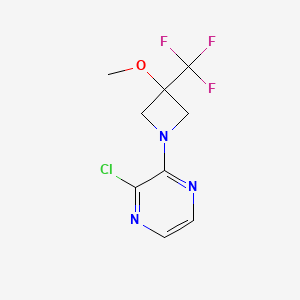
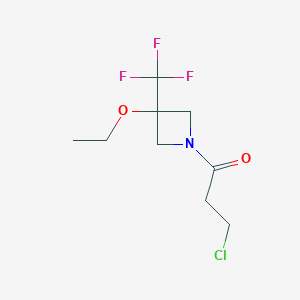
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)
![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)
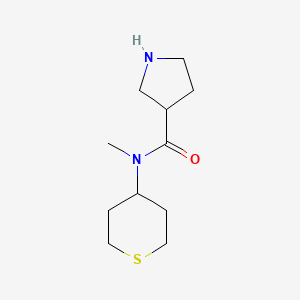
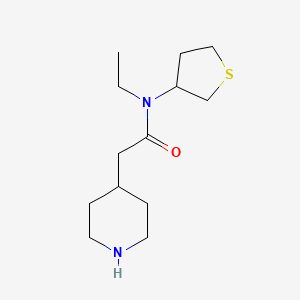
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
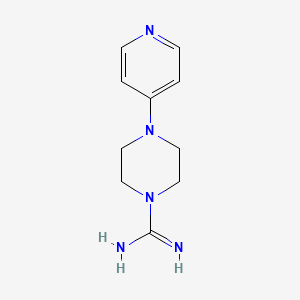
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477543.png)
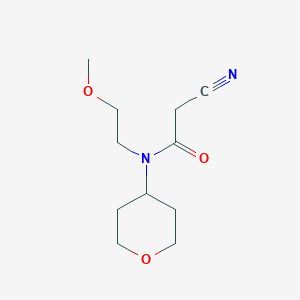
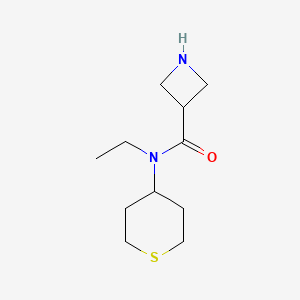
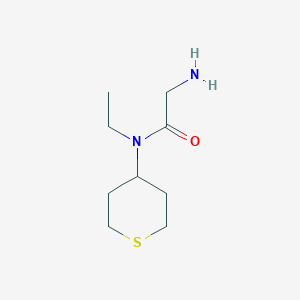
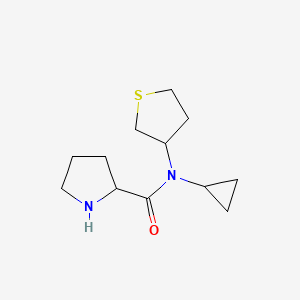
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477552.png)
